![molecular formula C16H10BrN3O4S B2691536 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1173311-91-5](/img/structure/B2691536.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H10BrN3O4S and its molecular weight is 420.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C19H16BrN3O4 with a molecular weight of approximately 426.25 g/mol. The compound features a benzo[d][1,3]dioxole moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
- Formation of the dioxole ring through cyclization reactions.
- Introduction of the bromothiophene moiety via electrophilic substitution.
- Coupling reactions to form the final acrylamide structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, compounds with benzo[d][1,3]dioxole derivatives have shown significant antiproliferative effects against various cancer cell lines:
These findings suggest that this compound may exhibit similar or enhanced activity due to its unique structural components.
Enzyme Inhibition
Compounds with similar structures have been reported as effective inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B. For example:
The mechanism of action likely involves competitive inhibition at the enzyme's active site, which has been corroborated by molecular docking studies.
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated significant antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Benzo[d][1,3]dioxole : Known for its role in enhancing bioactivity through electron-donating properties.
- Bromothiophene : The presence of halogens often increases lipophilicity and can enhance binding affinity to biological targets.
- Acrylamide Group : This moiety may facilitate interactions with enzymes or receptors involved in cancer pathways.
Case Studies
In a recent study involving derivatives of benzo[d][1,3]dioxole:
- Several compounds were synthesized and evaluated for their anticancer properties.
- The most potent derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin.
These findings support the hypothesis that modifications to the benzo[d][1,3]dioxole framework can yield compounds with superior biological activity.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O4S/c17-13-5-4-12(25-13)15-19-20-16(24-15)18-14(21)6-2-9-1-3-10-11(7-9)23-8-22-10/h1-7H,8H2,(H,18,20,21)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVQZIOIZYSUMH-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。